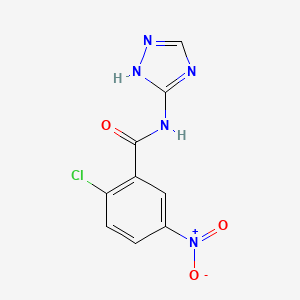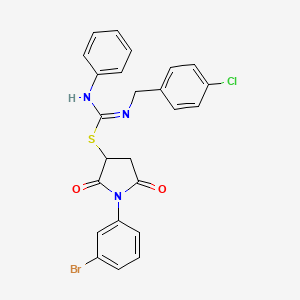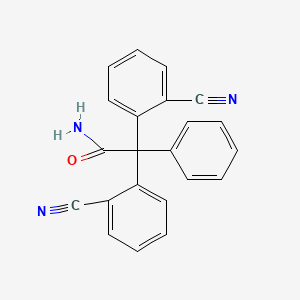![molecular formula C15H13ClN4O4 B14949304 2-[(4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14949304.png)
2-[(4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a hydroxy-nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 4-chloroaniline with 2-hydroxy-5-nitrobenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reacted with acetohydrazide to form the final product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and scalability. The reaction parameters are carefully controlled to maintain consistency in product quality and yield. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of nitro and hydroxyl derivatives.
Reduction: Formation of amine and hydroxyl derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
- 2-[(4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
- 2-[(4-fluorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxy-nitrophenyl moiety contributes to its biological activity .
Propiedades
Fórmula molecular |
C15H13ClN4O4 |
|---|---|
Peso molecular |
348.74 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13ClN4O4/c16-11-1-3-12(4-2-11)17-9-15(22)19-18-8-10-7-13(20(23)24)5-6-14(10)21/h1-8,17,21H,9H2,(H,19,22)/b18-8+ |
Clave InChI |
UZEOHGKNLWNEGG-QGMBQPNBSA-N |
SMILES isomérico |
C1=CC(=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
SMILES canónico |
C1=CC(=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B14949226.png)
![3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone](/img/structure/B14949234.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B14949242.png)

![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B14949244.png)
![Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B14949247.png)

![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B14949252.png)

![Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate](/img/structure/B14949265.png)
![2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B14949270.png)
![methyl (2Z)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14949280.png)
![2-(biphenyl-4-yl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B14949281.png)
